Saframycin Y2b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saframycin Y2b is a natural product that belongs to the family of saframycin antibiotics. It was first isolated from the culture broth of Streptomyces lavendulae in 1976 and has since been extensively studied for its therapeutic potential. This compound exhibits potent antibacterial and antitumor activities, making it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of Saframycin Y2b is not fully understood. However, it is believed that this compound exerts its antibacterial activity by inhibiting bacterial DNA synthesis. This compound is also believed to exert its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. It has been shown to inhibit bacterial DNA synthesis, induce apoptosis in cancer cells, and inhibit the growth of tumor cells. This compound has also been shown to exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
Saframycin Y2b has several advantages for lab experiments. It exhibits potent antibacterial and antitumor activities, making it an attractive candidate for drug development. This compound is also relatively easy to synthesize in the laboratory. However, this compound has several limitations for lab experiments. It is a highly toxic compound, which makes it difficult to work with. This compound is also unstable in aqueous solutions, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Saframycin Y2b. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential use of this compound in combination with other antibiotics or chemotherapeutic agents. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Synthesemethoden
The synthesis of Saframycin Y2b is a complex process that involves several steps. The first step involves the fermentation of Streptomyces lavendulae to obtain the culture broth. The culture broth is then extracted with organic solvents to obtain the crude extract. The crude extract is further purified using various chromatographic techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Saframycin Y2b has been extensively studied for its therapeutic potential. It exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. This compound also exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Eigenschaften
CAS-Nummer |
107140-34-1 |
---|---|
Molekularformel |
C29H29ClN2O5 |
Molekulargewicht |
1125.2 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[[(1S,2S,10R,12R,13R,14S)-12-cyano-14-[[(2S)-1-[[(1S,2S,10R,12R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methylamino]-1-oxopropan-2-yl]amino]-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C58H64N10O14/c1-20-45(69)26-14-30-42-38-28(47(71)22(3)55(81-11)51(38)75)13-29(65(42)7)32(16-59)67(30)34(36(26)49(73)53(20)79-9)19-63-58(78)25(6)64-41-39-40(52(76)56(82-12)23(4)48(39)72)43-31-15-27-37(50(74)54(80-10)21(2)46(27)70)35(18-62-57(77)24(5)61)68(31)33(17-60)44(41)66(43)8/h24-25,29-35,41-44,64H,13-15,18-19,61H2,1-12H3,(H,62,77)(H,63,78)/t24-,25-,29+,30-,31-,32-,33-,34-,35-,41-,42+,43+,44-/m0/s1 |
InChI-Schlüssel |
HYDKDPMTUAFIPY-LGMIRFABSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C([C@@H]([C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)[C@H](C)N)C#N)N[C@@H](C)C(=O)NC[C@H]6C7=C(C[C@@H]8N6[C@H]([C@H]9CC1=C([C@@H]8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C(=O)C(=C(C5=O)OC)C)OC |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(C)N)C#N)NC(C)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C(=O)C(=C(C5=O)OC)C)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(C)N)C#N)NC(C)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C(=O)C(=C(C5=O)OC)C)OC |
Synonyme |
saframycin Y2-b saframycin Y2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.